![molecular formula C7H9FN2 B1592309 (4-Fluoro-2-methylphenyl)hydrazine CAS No. 356534-04-8](/img/structure/B1592309.png)
(4-Fluoro-2-methylphenyl)hydrazine
Overview
Description
(4-Fluoro-2-methylphenyl)hydrazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-fluoro-2-methylphenylhydrazine or FMPhH. It is a hydrazine derivative that has a fluoro-substituted phenyl ring attached to the hydrazine group. In
Scientific Research Applications
(4-Fluoro-2-methylphenyl)hydrazine has been found to have potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds such as 4-fluoro-2-methylphenylhydrazone, which has been reported to have anti-tubercular activity. FMPhH has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a reagent in the synthesis of various pharmaceutical compounds.
Mechanism Of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine is not well understood. However, it has been reported to act as a nucleophile and a reducing agent in various chemical reactions. It has also been found to form stable complexes with metal ions, which can be used in catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Fluoro-2-methylphenyl)hydrazine. However, it has been reported to have low toxicity and is not considered a mutagen or a carcinogen.
Advantages And Limitations For Lab Experiments
One of the advantages of using (4-Fluoro-2-methylphenyl)hydrazine in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations is the lack of information on its toxicity and safety profile.
Future Directions
There are several future directions for the use of (4-Fluoro-2-methylphenyl)hydrazine in scientific research. One potential area of interest is its use as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, further studies are needed to explore its potential as a starting material for the synthesis of other compounds with biological activity. Its potential as a reagent in the synthesis of pharmaceutical compounds should also be explored. Finally, more research is needed to determine its safety profile and toxicity.
In conclusion, (4-Fluoro-2-methylphenyl)hydrazine is a chemical compound that has potential applications in various scientific fields. Its ease of synthesis and low toxicity make it an attractive starting material for the synthesis of other compounds. However, further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
(4-fluoro-2-methylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIRHGKZHMDXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607448 | |
Record name | (4-Fluoro-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-methylphenyl)hydrazine | |
CAS RN |
356534-04-8 | |
Record name | (4-Fluoro-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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